Cas no 67969-82-8 (fluoroboric acid diethylether complex)

67969-82-8 structure

fluoroboric acid diethylether complex 化学的及び物理的性質

名前と識別子

-

- fluoroboric acid diethylether complex

- Tetrafluoroboric acid diethyl ether complex

- Tetrafluoroboric acid-diethyl ether complex

- ethoxyethane,trifluoroborane,hydrofluoride

- W HBF{4}

- ethoxyethane;trifluoroborane;hydrofluoride

- FT-0737437

- ethoxyethane trifluoroborane hydrofluoride

- 67969-82-8

- HBF4.OEt2

- FLUOROBORIC ACID DIETHYL ETHER COMPLEX

- borate(1-),tetrafluoro-,hydrogen,compd.with1,1’-oxybis[ethane](1:1)

- hydrogen tetrafluoroborate(1-), compound with ethyl ether (1:1)

- TFBA ET2O

- TETRAFLUOROBORIC ACID ETHERATE)

- Tetrafluoroboric acid-diethyl ether complex, 50-55% w/w HBF4

- fluoboric acid/ diethyl ether complex

-

- MDL: MFCD00085352

- インチ: 1S/C4H10O.BF4/c1-3-5-4-2;2-1(3,4)5/h3-4H2,1-2H3;/q;-1/p+1

- InChIKey: JDQHPOVUCKSJFJ-UHFFFAOYSA-O

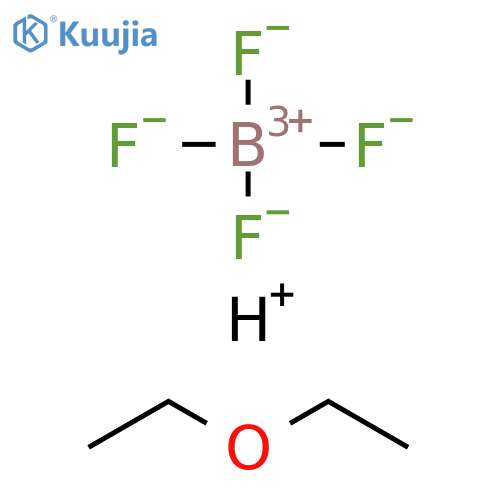

- ほほえんだ: O(CC)CC.[B+3]([F-])([F-])([F-])[F-].[H+]

計算された属性

- せいみつぶんしりょう: 162.08400

- どういたいしつりょう: 162.083908

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 19.1

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 9.2

じっけんとくせい

- 密度みつど: 1.19 g/mL at 20 °C(lit.)

1.18 g/mL at 25 °C - フラッシュポイント: 華氏温度:264.2°f

摂氏度:129°c - すいようせい: Reacts in water.Miscible with dichloromethane.

- PSA: 9.23000

- LogP: 2.45530

- マーカー: 14,4149

- ようかいせい: Reacts in water.Miscible with dichloromethane.

fluoroboric acid diethylether complex セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H261-H314

- 警告文: P231+P232-P280-P305+P351+P338-P310-P422

- 危険物輸送番号:UN 3129 4.3/PG 2

- WGKドイツ:1

- 危険カテゴリコード: 11-14-34

- セキュリティの説明: S26; S36/37/39; S43; S45

- 福カードFコード:3

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- 危険レベル:3

- 包装グループ:I

- リスク用語:R11; R14; R34

- TSCA:Yes

fluoroboric acid diethylether complex 税関データ

- 税関コード:29091990

fluoroboric acid diethylether complex 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM553724-25ml |

ethoxyethane;trifluoroborane;hydrofluoride |

67969-82-8 | 95%+ | 25ml |

$*** | 2023-03-29 | |

| BAI LING WEI Technology Co., Ltd. | 581893-100ML |

Tetrafluoroboric acid diethyl ether complex, 50 - 55% HBF4 |

67969-82-8 | 100ML |

¥ 1062 | 2022-04-26 | ||

| BAI LING WEI Technology Co., Ltd. | 581893-500ML |

Tetrafluoroboric acid diethyl ether complex, 50 - 55% HBF4 |

67969-82-8 | 500ML |

¥ 2208.5 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03963-100ml |

Tetrafluoroboric Acid-Diethyl Ether Complex |

67969-82-8 | - | 100ml |

¥1208.0 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T822368-5ml |

Tetrafluoroboric acid diethyl ether complex |

67969-82-8 | 50-55% w/w HBF4 | 5ml |

¥299.00 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TT606-25ml |

fluoroboric acid diethylether complex |

67969-82-8 | 50-55%w/wHBF4 | 25ml |

¥467.0 | 2022-06-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 400068-25ML |

fluoroboric acid diethylether complex |

67969-82-8 | 25ML |

753.34 | 2021-05-12 | ||

| BAI LING WEI Technology Co., Ltd. | 581893-25ML |

Tetrafluoroboric acid diethyl ether complex, 50 - 55% HBF4 |

67969-82-8 | 25ML |

¥ 715 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57875-100ml |

Tetrafluoroboric Acid-Diethyl Ether Complex |

67969-82-8 | 50-55% w/w HBF4 | 100ml |

¥1428.0 | 2023-09-05 | |

| Apollo Scientific | PC450290-250g |

Tetrafluoroboric acid diethyl ether complex |

67969-82-8 | 250g |

£124.00 | 2024-05-21 |

fluoroboric acid diethylether complex 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

67969-82-8 (fluoroboric acid diethylether complex) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬